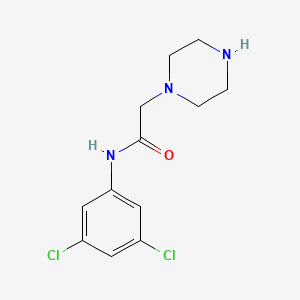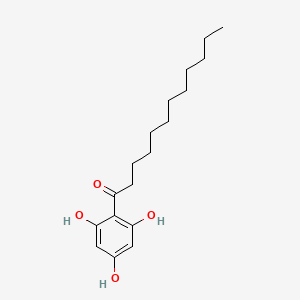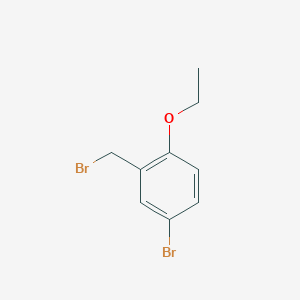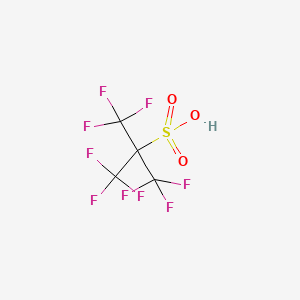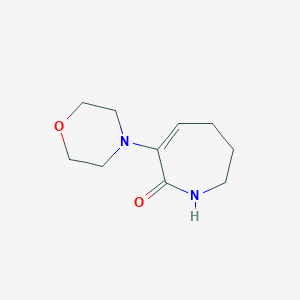
3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one is a heterocyclic compound that features a morpholine ring fused to a dihydroazepinone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable amine, often under acidic conditions.
Cyclization to Form the Dihydroazepinone Structure: The morpholine derivative is then subjected to cyclization reactions, often involving reagents such as phosgene or other carbonylating agents, to form the dihydroazepinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Applications De Recherche Scientifique
3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and mechanical properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one: Unique due to its fused ring structure and potential for diverse chemical modifications.
Morpholine: A simpler analog without the dihydroazepinone ring, commonly used as a solvent and chemical intermediate.
Dihydroazepinone Derivatives: Compounds with similar ring structures but different substituents, used in various chemical and pharmaceutical applications.
Uniqueness
This compound stands out due to its combination of a morpholine ring and a dihydroazepinone structure, offering unique reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
23996-63-6 |
|---|---|
Formule moléculaire |
C10H16N2O2 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
6-morpholin-4-yl-1,2,3,4-tetrahydroazepin-7-one |
InChI |
InChI=1S/C10H16N2O2/c13-10-9(3-1-2-4-11-10)12-5-7-14-8-6-12/h3H,1-2,4-8H2,(H,11,13) |
Clé InChI |
NSRRMBOHXOPLKD-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C(=O)NC1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


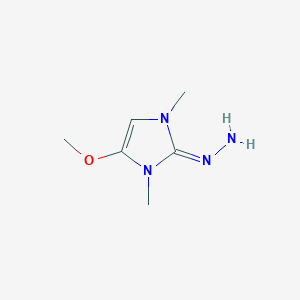
![1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B12821258.png)
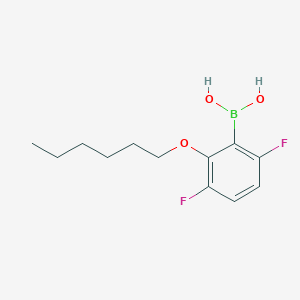
![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12821264.png)
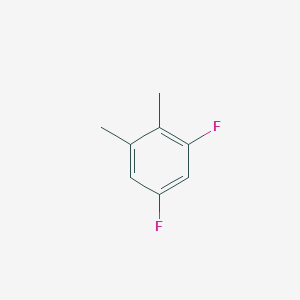
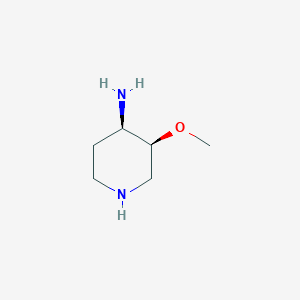
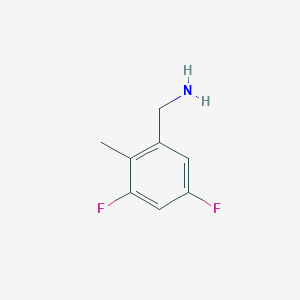
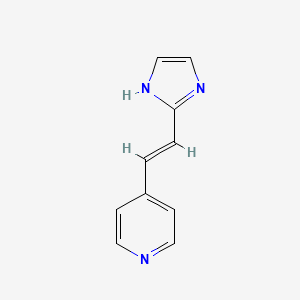
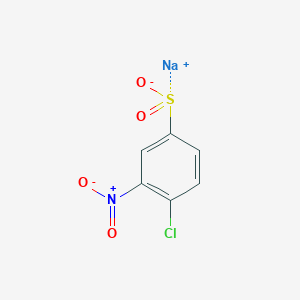
![4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid](/img/structure/B12821323.png)
